molecular formula C9H12BrClN2O B2782301 N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049772-54-4

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B2782301
CAS RN: 1049772-54-4
M. Wt: 279.56
InChI Key: GACFLVMJECNIIY-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride” is a compound that contains a bromophenyl group, a methylamino group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group would likely contribute to the compound’s overall polarity and could potentially influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The bromine atom in the bromophenyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The methylamino group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s density and boiling point compared to compounds with similar structures but without the bromine atom .

Scientific Research Applications

Synthesis of Modular Fluorescent Dyes

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride: can be utilized in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are modular and functional, combining the versatility of BODIPY derivatives with the receptor-like ability of the PBA moiety. They have potential bioanalytical applications, such as tethering the glycan domain of antibodies, which is crucial for various diagnostic and therapeutic purposes.

Development of Bioanalytical Tools

The compound’s ability to merge with BODIPY derivatives makes it an excellent candidate for creating new bioanalytical tools . These tools can be used for measuring the binding to glycan chains of antibodies, which is significant in the development of biosensors and diagnostic assays.

Amide Synthesis Without Coupling Agents

In the field of organic synthesis, N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride can be part of a method to synthesize secondary and tertiary amides without the need for coupling agents . This approach is particularly useful for challenging cases such as N-methyl amino acids and can be applied to the late-stage modifications of long peptides and the iterative synthesis of short, N-methylated peptides.

Peptide Modification

The compound’s unique nature allows for the preparation of tertiary amides via an iminium species that would not be accessible from other carbonyl derivatives . This property is beneficial for the late-stage modification of peptides, which is a critical step in the development of peptide-based drugs.

Functional Group Tolerance in Synthesis

The neutral, zwitterionic nature of the intermediates formed using N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride allows for reactions to be conducted in the presence of unprotected functional groups . This includes acids, alcohols, and thioethers, which broadens the scope of its application in complex organic syntheses.

Safety and Hazards

As with any chemical compound, handling “N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a reagent in various chemical reactions .

properties

IUPAC Name

N-(2-bromophenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFLVMJECNIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride

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